![molecular formula C19H19BrN2O3 B5038651 1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5038651.png)
1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is a potential candidate for the development of new drugs due to its unique structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in disease processes. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can help to improve cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its unique structure and pharmacological properties. The compound has been shown to have activity against a variety of diseases, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. One potential direction is the development of new drugs based on the structure of this compound. Another direction is the further study of its mechanism of action and its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione involves the reaction of 4-bromobenzaldehyde with 4-methoxyphenethylamine in the presence of acetic acid to form 4-bromo-α-(4-methoxyphenyl)benzeneethanamine. This intermediate is then reacted with ethyl acetoacetate in the presence of potassium carbonate to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively studied for its potential use as a drug candidate. It has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-25-16-8-2-13(3-9-16)10-11-21-17-12-18(23)22(19(17)24)15-6-4-14(20)5-7-15/h2-9,17,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURJOXCCBPOZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)
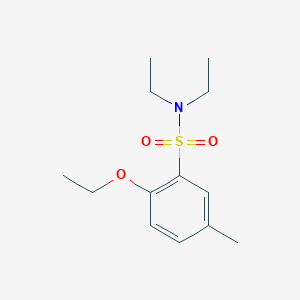
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)
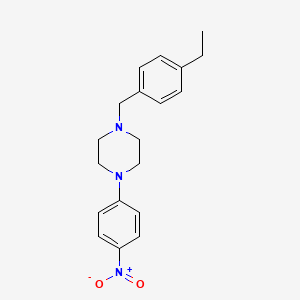
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![methyl 4-chloro-3-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5038630.png)
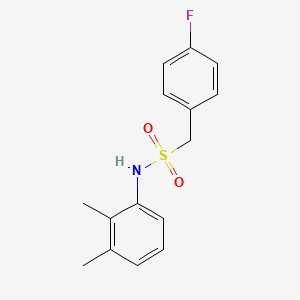
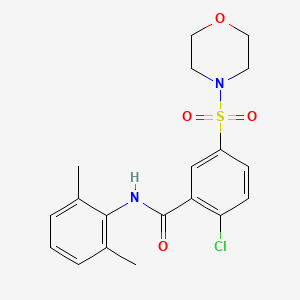
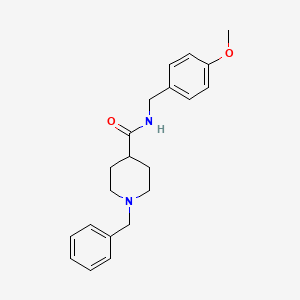
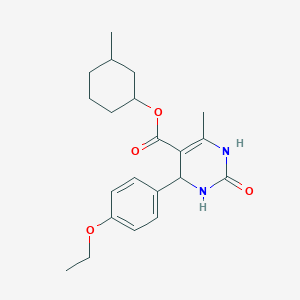
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)